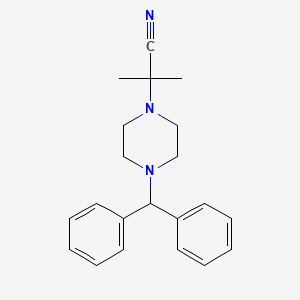

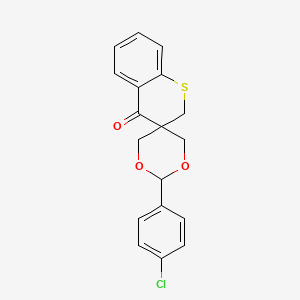

![molecular formula C12H8Cl2N2S2 B3035934 3-[(2,4-二氯苄基)硫基]-5-甲基-4-异噻唑甲腈 CAS No. 338778-63-5](/img/structure/B3035934.png)

3-[(2,4-二氯苄基)硫基]-5-甲基-4-异噻唑甲腈

描述

The compound 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical of interest due to its potential biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar sulfur-containing heterocyclic compounds, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of sulfur-containing heterocycles often involves the reaction of nucleophiles with electrophilic centers on the heterocyclic framework. For example, the synthesis of 5-sulfanyl-3-alkylaminoisothiazole dioxide derivatives, which are potent inhibitors of rat aortic myocyte proliferation, involves the addition of S-nucleophiles to 3-aminosubstituted-5-chloroisothiazole dioxides through an addition-elimination reaction . This suggests that the synthesis of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile could potentially involve similar strategies, utilizing the reactivity of chloro groups and the introduction of the sulfanyl moiety.

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can be characterized using techniques such as FT-IR, X-ray diffraction, and computational methods. For instance, the molecular structure of 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile was determined using FT-IR and X-ray diffraction, revealing weak intermolecular C-H…N type hydrogen bonds . These techniques could be applied to determine the molecular structure of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, providing insights into its crystallography and bonding.

Chemical Reactions Analysis

The reactivity of sulfur-containing heterocycles can be diverse. For example, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile reacts with various alkylants, leading to different products depending on the reagents used . This indicates that the dichlorobenzylsulfanyl group in 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile could undergo substitution reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocycles can be predicted using computational chemistry methods. For instance, the HOMO-LUMO gap, NBO analysis, and molecular electrostatic potential (MEP) maps provide information on the electronic properties and potential reactivity sites of the molecule. The MEP map of a related compound showed negative regions localized over the sulfur atoms, indicating possible sites for nucleophilic attack . These computational studies could be used to predict the reactivity and physical properties of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile.

科学研究应用

抗病毒特性

异噻唑衍生物,包括 3-[(2,4-二氯苄基)硫基]-5-甲基-4-异噻唑甲腈,因其抗病毒特性而被广泛研究。这些化合物已在抑制多种病毒方面显示出有希望的结果,包括人类鼻病毒 (HRV) 和其他肠道病毒。这些衍生物的抗病毒功效归因于它们与病毒蛋白相互作用的能力,抑制其功能和复制 (Cutrì 等人,2002), (Garozzo 等人,2000)。

结构和振动特性

研究还集中在异噻唑衍生物的结构、拓扑和振动特性上,包括 3-[(2,4-二氯苄基)硫基]-5-甲基-4-异噻唑甲腈。这些研究通常采用密度泛函理论 (DFT) 计算,提供了对分子在各种介质中的反应性和行为的见解,这对于理解其生物活性至关重要 (Romani 等人,2015)。

合成和化学表征

对异噻唑衍生物的合成及其化学表征有大量研究。这包括通过各种化学反应合成它们的研究以及使用 X 射线衍射和光谱学等技术分析其分子结构。此类研究对于开发具有潜在治疗应用的新化合物至关重要 (Crenshaw 和 Partyka,1970), (Çoruh 等人,2016)。

抗增殖活性

一些异噻唑衍生物表现出抗增殖活性,使其成为抗癌治疗的潜在候选者。该领域的研究探索了它们对各种癌细胞系的效果及其作用机制 (Clerici 等人,2006)。

对酶的抑制作用

这些化合物还因其对某些酶的抑制作用而被研究,这可用于治疗糖尿病和肥胖等疾病。分子对接研究和其他计算方法已被用于预测这些相互作用并了解其抑制活性的分子基础 (Alzoman 等人,2015)。

作用机制

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may involve interactions with its targets that lead to changes in cellular processes . For instance, dichlorobenzyl alcohol, a compound with a similar structure, is known to have a local anesthetic action due to a reduced sodium channel blockade .

Biochemical Pathways

It is likely that the compound’s interactions with its targets could influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on its structural similarity to other compounds, it may have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness .

属性

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2S2/c1-7-10(5-15)12(16-18-7)17-6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJMACKOHWVVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)SCC2=C(C=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152593 | |

| Record name | 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile | |

CAS RN |

338778-63-5 | |

| Record name | 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338778-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2,4-Dichlorophenyl)methyl]thio]-5-methyl-4-isothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

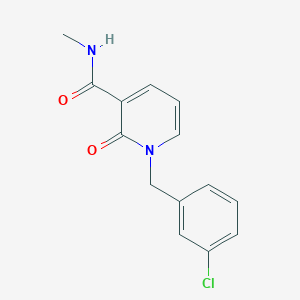

![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)

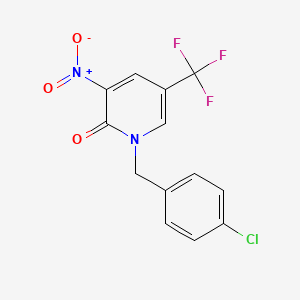

![2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3035864.png)

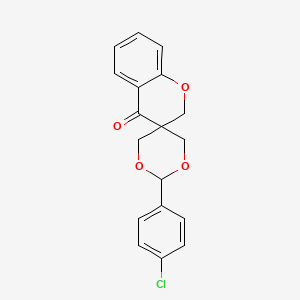

![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035865.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3035867.png)

![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(4-fluorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035868.png)

![5,6-Dihydrofuro[2,3-h]quinazolin-2-amine](/img/structure/B3035870.png)

![2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035872.png)

![(2Z)-2-[(3,4-Dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3035873.png)